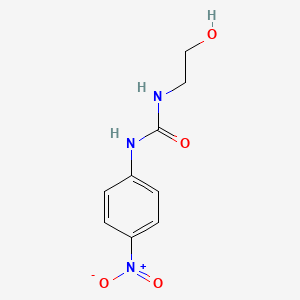

1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea

Description

1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea is a urea derivative synthesized via the reaction of 4-nitrophenyl isocyanate with ethanolamine in dimethylformamide (DMF) at 40°C, yielding a yellow solid with a 66% yield . This compound has been studied in the context of anion receptor chemistry, where its structure—comprising a 2-hydroxyethyl group and a 4-nitrophenyl moiety—facilitates interactions with anions through hydrogen bonding and π-electron effects .

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C9H11N3O4/c13-6-5-10-9(14)11-7-1-3-8(4-2-7)12(15)16/h1-4,13H,5-6H2,(H2,10,11,14) |

InChI Key |

CTLLVOJBVPFXHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Selected Urea Derivatives

Physicochemical Properties

- Electron Effects : The 4-nitrophenyl group is a common feature, providing electron-withdrawing effects that stabilize charge transfer in anion receptors .

- Solubility : Hydroxyethyl and imidazolyl groups enhance water solubility compared to purely aromatic derivatives (e.g., pyrinuron) .

Research Findings and Implications

Structural-Activity Relationships: The nitro group’s position and additional functional groups (e.g., azetidinone, pyridyl) dictate biological efficacy. For example, azetidinone in Compound 7f enhances antimicrobial activity, while pyridyl in pyrinuron is essential for rodenticidal action .

Synthetic Flexibility : Urea derivatives can be tailored using diverse amines, enabling rapid exploration of structure-activity relationships (e.g., S16 vs. target compound) .

Therapeutic Potential: Compounds like those in (urease inhibitors) and S16 (kinase inhibitors) highlight the urea scaffold’s versatility in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.